4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride

Chemical Procurement Salt Selection Purity Analysis

4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride (CAS 811842-63-4) is a research chemical that serves as a versatile, bifunctional building block. Its structure combines a reactive benzaldehyde core with a para-methoxy substituent and a meta-thiomorpholinomethyl group, supplied as the hydrochloride salt.

Molecular Formula C13H18ClNO2S
Molecular Weight 287.8
CAS No. 811842-63-4
Cat. No. B2613921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride
CAS811842-63-4
Molecular FormulaC13H18ClNO2S
Molecular Weight287.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN2CCSCC2.Cl
InChIInChI=1S/C13H17NO2S.ClH/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14;/h2-3,8,10H,4-7,9H2,1H3;1H
InChIKeySXKDDFACRROFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde Hydrochloride (CAS 811842-63-4): A Thiomorpholine-Functionalized Benzaldehyde Building Block for Specialist Research


4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride (CAS 811842-63-4) is a research chemical that serves as a versatile, bifunctional building block. Its structure combines a reactive benzaldehyde core with a para-methoxy substituent and a meta-thiomorpholinomethyl group, supplied as the hydrochloride salt . This specific functionalization differentiates it from common benzaldehyde derivatives, providing a unique platform for constructing molecules that require the distinct physicochemical properties of the thiomorpholine heterocycle, such as modulated lipophilicity and hydrogen-bonding potential . The compound is primarily utilized in medicinal chemistry and organic synthesis for the creation of screening libraries and complex molecular architectures .

1 Bifunctional benzaldehyde scaffold combines methoxy and thiomorpholinomethyl groups for targeted molecular design
2 Hydrochloride salt form supports accurate weighing and polar solvent dissolution in automated synthesis workflows
3 Utilized in medicinal chemistry for constructing screening libraries and complex molecular architectures

Why Generic Benzaldehyde Building Blocks Cannot Replicate the Function of 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde Hydrochloride


Generic benzaldehyde building blocks are unsuitable substitutes for 4-methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride because they lack its specific bifunctional architecture. The compound is not a simple aromatic aldehyde; the synergistic combination of the methoxy group, the thiomorpholine moiety, and the hydrochloride salt form dictates its unique chemical reactivity profile, physicochemical properties (such as solubility and lipophilicity), and the resulting biological activity of its derivatives. Substituting it with a morpholine or piperidine analog, or the free base, will inevitably alter the crucial electronic, steric, and solubility parameters of the final compound, making any structure-activity relationship (SAR) data generated with a generic alternative non-transferable and scientifically irrelevant . This is not an interchangeable commodity but a specific tool for precise molecular design .

Generic benzaldehyde Lacks the thiomorpholine moiety, which may shift electronic, steric, and solubility parameters that define derivative SAR
Morpholine/piperidine analogs Replacing sulfur with oxygen or carbon alters lipophilicity and hydrogen-bonding potential, potentially changing bioactivity profiles
Free base form May introduce handling difficulties and lower baseline purity, reducing experimental reproducibility compared to the hydrochloride salt

Quantitative Evidence Guide for Selecting 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde Hydrochloride (CAS 811842-63-4) Over Direct Analogs


Solid-Form Purity: Hydrochloride Salt Provides Higher Assured Purity Compared to the Free Base

The hydrochloride salt form of this compound is directly correlated with higher commercially available purity levels compared to its free base analog (CAS 438531-41-0). This is a critical factor for research reproducibility. The salt is offered at a standard purity of 98% by a major supplier , whereas the free base is typically listed at a lower purity of 95-97% from various suppliers . This difference is significant for applications requiring precise stoichiometry, such as in quantitative biological assays or polymerization reactions.

Purity: HCl vs free base
Data to verify
98% (HCl salt) vs 95–97% (free base) by vendor CoA
Higher baseline purity supports more reliable stoichiometry and cleaner reaction profiles
Based on supplier-provided CoA; independent purity verification recommended
Chemical Procurement Salt Selection Purity Analysis Reproducibility

Differentiation by Heteroatom: Thiomorpholine vs. Morpholine Alters Core Physicochemical Profile

The incorporation of a thiomorpholine ring, a thio analog of morpholine, is known to significantly alter the physicochemical profile of a molecule. The sulfur atom increases lipophilicity compared to the oxygen atom in morpholine, which directly impacts membrane permeability and metabolic stability. While direct experimental logP data for this specific compound versus its morpholine analog is not available in the primary literature, the class-level difference is well-established. For comparison, the parent heterocycle thiomorpholine has a reported LogP of 0.74 , whereas morpholine is more hydrophilic with a LogP of -0.86 [1]. This change in lipophilicity is not trivial and must be accounted for in drug design.

Lipophilicity: S vs O heterocycle
Class-level
Parent heterocycles: thiomorpholine LogP 0.74, morpholine LogP −0.86 (DrugBank)
Thiomorpholine introduces higher intrinsic lipophilicity; may aid CNS penetration-oriented design
Class-level inference; direct measurement on target compound required
Medicinal Chemistry Scaffold Hopping LogP Physicochemical Properties

Critical Salt Form Advantage: Solubility and Handling over the Free Base

The hydrochloride salt form provides a verifiable advantage in aqueous solubility and handling compared to the free base. The free base (CAS 438531-41-0) is an oily or low-melting-point solid, which can be difficult to weigh accurately and handle in a high-throughput synthesis environment . The hydrochloride salt (CAS 811842-63-4) is a stable, free-flowing crystalline powder, enabling accurate mass measurement and facile preparation of stock solutions in polar solvents . This directly reduces experimental variability associated with weighing errors and incomplete dissolution.

Physical form: salt vs free base
Data to verify
Crystalline free-flowing powder (HCl salt) vs oily/low-melting solid (free base)
Crystalline salt facilitates accurate automated dispensing and homogeneous dissolution
Based on supplier description; confirm physical form upon receipt
Chemical Handling Solubility Salt Formation Aqueous Stability

High-Value Application Scenarios for 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde Hydrochloride


CNS Drug Discovery: Scaffold for Optimizing Membrane Permeability

In central nervous system (CNS) drug discovery programs, the thiomorpholine building block is a strategic choice for scaffold hopping. The higher intrinsic lipophilicity of the thiomorpholine ring, compared to a morpholine analog, makes it a more promising starting point for synthesizing candidates intended to cross the blood-brain barrier. Using this hydrochloride salt to construct a screening library can provide a higher initial hit rate for brain-penetrant molecules, directly addressing a key attrition factor in neurotherapeutic development .

Combinatorial Chemistry: A High-Purity Building Block for Quantitatively Robust Libraries

For researchers generating quantitative structure-activity relationship (QSAR) models, the purity of the building block is paramount. This compound's high commercially available purity (98%) makes it a superior choice for creating combinatorial libraries where the concentration of the final product is assumed to be directly proportional to the starting material. Using a lower-purity free base introduces an unknown error factor into the model, which is avoided by selecting this high-purity hydrochloride salt .

Structure-Activity Relationship (SAR) Studies on Enzyme Inhibition

When exploring the SAR of benzaldehyde-based enzyme inhibitors, this compound serves as a key intermediate to introduce a thiomorpholine moiety. Its hydrochloride form ensures complete solubility in polar reaction mixtures, guaranteeing homogeneous derivatization. This allows for the accurate assessment of the thiomorpholine group's contribution to enzyme inhibition without confounding factors from incomplete conversion of the starting material or interference from impurities present in the free base .

Automated High-Throughput Experimentation (HTE)

The crystalline, free-flowing nature of this hydrochloride salt makes it ideally suited for solid-dispensing automation platforms used in HTE. Unlike the liquid or waxy free base, it can be accurately weighed by automated systems into micro-scale reaction vials, ensuring precise stoichiometry and high reproducibility across arrays of hundreds of parallel reactions, which is a critical requirement for modern accelerated synthesis workflows .

Application
Selection Property
Validation Focus
CNS penetration-oriented scaffold synthesis
Thiomorpholine ring for modulated lipophilicity
Experimental LogP and BBB permeability assays
QSAR library construction
Reported high purity supports quantitative model assumptions
In-house purity verification and model sensitivity analysis
SAR exploration of thiomorpholine-containing enzyme inhibitors
Hydrochloride salt solubility in polar reaction media
Complete dissolution and conversion monitoring
High-throughput experimentation solid dispensing
Free-flowing crystalline powder
Weighing accuracy and stock solution homogeneity
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